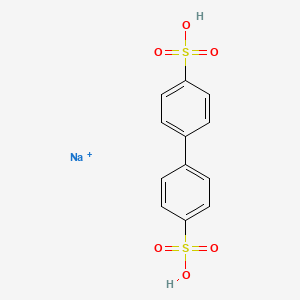

(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two sulfonic acid groups attached to the biphenyl structure, which are neutralized by sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure complete sulfonation.

Industrial Production Methods: Industrial production of this compound may involve continuous sulfonation processes where biphenyl is reacted with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. This method allows for large-scale production with high efficiency.

Análisis De Reacciones Químicas

Types of Reactions: (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of sulfonic acid groups, the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, although the sulfonic acid groups generally remain unaffected.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

Nitration: Produces nitro-substituted biphenyl derivatives.

Halogenation: Produces halogenated biphenyl derivatives.

Coupling Reactions: Produces extended biphenyl structures with various functional groups.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Dyes and Pigments | Utilized in the production of azo dyes due to its ability to form stable dye intermediates. |

| Biological Staining | Acts as a staining agent in histology to visualize cellular components under microscopy. |

| Catalysis | Functions as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity. |

| Polymer Chemistry | Used as a monomer or additive in the synthesis of various polymers and copolymers. |

| Analytical Chemistry | Employed in chromatographic techniques for separation and analysis of organic compounds. |

Dyes and Pigments

(1,1'-Biphenyl)-4,4'-disulfonic acid is crucial in synthesizing azo dyes. These dyes are widely used in textiles and plastics due to their vibrant colors and stability. The compound serves as an intermediate in the formation of various azo dye structures, enhancing color properties through its sulfonic acid groups which improve solubility and reactivity.

Biological Staining

In histological applications, this compound is utilized for staining tissues. Its ability to bind to specific cellular components allows for enhanced visualization under light microscopy. Studies have shown that it can effectively stain proteins and nucleic acids, making it useful in diagnostics and research .

Catalysis

The compound acts as a ligand in catalytic processes such as Suzuki-Miyaura cross-coupling reactions. Its sulfonic acid groups provide solubility and facilitate coordination with metal catalysts, improving reaction efficiency. This application is particularly valuable in organic synthesis where complex molecules are required.

Polymer Chemistry

(1,1'-Biphenyl)-4,4'-disulfonic acid is used as a monomer or additive in polymer synthesis. It contributes to the formation of sulfonated polymers which have applications in fuel cells and membranes due to their ionic conductivity properties . The incorporation of this compound into polymer matrices enhances mechanical strength and thermal stability.

Analytical Chemistry

In analytical methods such as High-Performance Liquid Chromatography (HPLC), this compound serves as a standard or reagent for the separation of various organic compounds. Its unique properties allow for effective retention and elution profiles during chromatographic analysis .

Case Studies

Case Study 1: Azo Dye Production

A study demonstrated the use of (1,1'-Biphenyl)-4,4'-disulfonic acid in synthesizing a specific azo dye used for textile applications. The reaction conditions were optimized for yield and purity, resulting in a product with high colorfastness properties.

Case Study 2: Biological Applications

Research conducted on the staining efficacy of (1,1'-Biphenyl)-4,4'-disulfonic acid showed significant improvements in tissue visualization compared to traditional stains. This was attributed to its higher binding affinity for cellular components.

Mecanismo De Acción

The mechanism by which (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. The sulfonic acid groups enhance its solubility and reactivity, making it a versatile compound in various applications.

Comparación Con Compuestos Similares

Congo Red: Another biphenyl derivative with sulfonic acid groups, used primarily as a dye.

4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used in similar applications but differs in its amino functional groups.

Uniqueness: (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Actividad Biológica

(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt, also known as disodium biphenyl-4,4'-disulfonate (CAS Number: 31139-42-1), is an organic compound with significant applications in various fields, including dye chemistry and as a surfactant. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and toxicity profiles based on diverse sources.

The biological activity of (1,1'-Biphenyl)-4,4'-disulfonic acid is primarily attributed to its ability to interact with various biological systems. It has been shown to inhibit certain enzymes and modulate signaling pathways:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes relevant to metabolic processes. For example, it can inhibit dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and insulin secretion regulation .

- Cell Signaling Modulation : It affects cellular signaling pathways by influencing the activity of salt-inducible kinases (SIKs), which play crucial roles in metabolism and inflammation .

Biological Activity Overview

The following table summarizes the key biological activities associated with (1,1'-Biphenyl)-4,4'-disulfonic acid:

Study 1: DPP-IV Inhibition

A study conducted on natural compounds demonstrated that disodium biphenyl-4,4'-disulfonate significantly inhibited DPP-IV activity in vitro. This inhibition resulted in increased levels of GLP-1 and insulin secretion, suggesting potential for managing type 2 diabetes .

Study 2: Antioxidant Activity

Research investigating the antioxidant properties of various sulfonated biphenyl compounds found that (1,1'-Biphenyl)-4,4'-disulfonic acid exhibited considerable free radical scavenging activity. This property could be beneficial in reducing oxidative stress-related diseases .

Study 3: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines indicated that (1,1'-Biphenyl)-4,4'-disulfonic acid displayed cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Toxicity Profile

While the compound shows promise for therapeutic applications, its safety profile must be considered:

- Acute Toxicity : Limited data suggests low acute toxicity; however, further studies are needed to establish comprehensive safety data.

- Chronic Exposure : Long-term exposure studies are essential to evaluate potential carcinogenic risks or other chronic health effects.

Propiedades

Número CAS |

31139-42-1 |

|---|---|

Fórmula molecular |

C12H8Na2O6S2 |

Peso molecular |

358.3 g/mol |

Nombre IUPAC |

disodium;4-(4-sulfonatophenyl)benzenesulfonate |

InChI |

InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |

Clave InChI |

MGMVOXYEEIGQEG-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

31139-42-1 |

Números CAS relacionados |

5314-37-4 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.